molecular formula C7H14OSi B6284417 1-(trimethylsilyl)cyclopropane-1-carbaldehyde CAS No. 81236-83-1

1-(trimethylsilyl)cyclopropane-1-carbaldehyde

Cat. No.: B6284417
CAS No.: 81236-83-1
M. Wt: 142.27 g/mol
InChI Key: OOCMVRXBUSLCRM-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)cyclopropane-1-carbaldehyde is a unique chemical compound characterized by its cyclopropane ring substituted with a trimethylsilyl group and an aldehyde functional group.

Preparation Methods

The synthesis of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde typically involves the reaction of cyclopropane derivatives with trimethylsilyl reagents under specific conditions. One common method includes the use of trimethylsilyl chloride in the presence of a base, such as triethylamine, to introduce the trimethylsilyl group onto the cyclopropane ring. The aldehyde functional group can then be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Trimethylsilyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity and yield.

Scientific Research Applications

1-(Trimethylsilyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(trimethylsilyl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the aldehyde is converted to an alcohol through the addition of hydrogen atoms from the reducing agent .

Comparison with Similar Compounds

1-(Trimethylsilyl)cyclopropane-1-carbaldehyde can be compared to other cyclopropane derivatives, such as:

The presence of the trimethylsilyl group in this compound imparts unique steric and electronic properties, making it a valuable compound in various chemical transformations.

Properties

CAS No.

81236-83-1

Molecular Formula

C7H14OSi

Molecular Weight

142.27 g/mol

IUPAC Name

1-trimethylsilylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C7H14OSi/c1-9(2,3)7(6-8)4-5-7/h6H,4-5H2,1-3H3

InChI Key

OOCMVRXBUSLCRM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(CC1)C=O

Purity

95

Origin of Product

United States

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